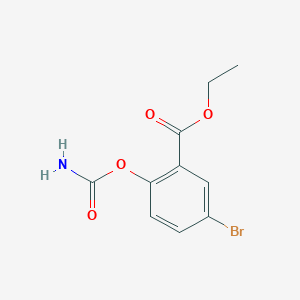
Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate is a chemical compound with a complex structure It is an ester derivative of benzoic acid, featuring a bromine atom and an aminocarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-((aminocarbonyl)oxy)-5-bromo-benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: The major product is often the corresponding carboxylic acid.
Reduction: The major product is typically the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but generally involve the replacement of the bromine atom.
Applications De Recherche Scientifique
Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-5-bromo-, ethyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-amino-, ethyl ester: Similar in structure but lacks the bromine atom and aminocarbonyl group.
Ethyl 2-aminobenzoate: Another ester derivative of benzoic acid with different substituents.
Uniqueness
Ethyl 2-((aminocarbonyl)oxy)-5-bromobenzoate is unique due to the presence of both a bromine atom and an aminocarbonyl group. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
122277-22-9 |
|---|---|
Formule moléculaire |
C10H10BrNO4 |
Poids moléculaire |
288.09 g/mol |
Nom IUPAC |
ethyl 5-bromo-2-carbamoyloxybenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-2-15-9(13)7-5-6(11)3-4-8(7)16-10(12)14/h3-5H,2H2,1H3,(H2,12,14) |
Clé InChI |
FRYMTGAPYWWVQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)N |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)Br)OC(=O)N |
Key on ui other cas no. |
122277-22-9 |
Synonymes |
ethyl 5-bromo-2-carbamoyloxy-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















